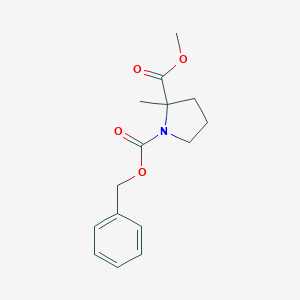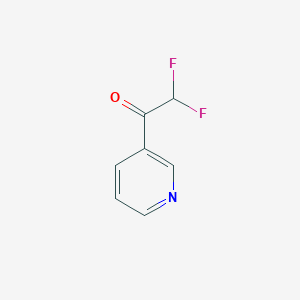
2,2-Difluoro-1-(pyridin-3-yl)ethanone
Descripción general
Descripción
2,2-Difluoro-1-(pyridin-3-yl)ethanone, also known as DFPE, is a fluorinated ketone compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a colorless liquid that has a molecular weight of 165.14 g/mol and a boiling point of 137-138°C.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to inhibit the activity of enzymes such as pyruvate kinase, lactate dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase, which are involved in glycolysis, a metabolic pathway that is essential for the survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability.
Direcciones Futuras
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several potential future directions in scientific research. One of the most promising areas is in the development of new anticancer agents. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to exhibit potent antitumor activity against various cancer cell lines, and further studies may lead to the development of new cancer drugs. 2,2-Difluoro-1-(pyridin-3-yl)ethanone also has potential applications in the development of new antibiotics, anti-inflammatory agents, and antioxidants.
In conclusion, 2,2-Difluoro-1-(pyridin-3-yl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit potent antitumor and antimicrobial activity. Further research may lead to the development of new drugs and treatments for various diseases.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
155557-13-4 |
|---|---|
Nombre del producto |
2,2-Difluoro-1-(pyridin-3-yl)ethanone |
Fórmula molecular |
C7H5F2NO |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H |
Clave InChI |
PUSQVQKJVMWEAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(F)F |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C(F)F |
Sinónimos |
Ethanone, 2,2-difluoro-1-(3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
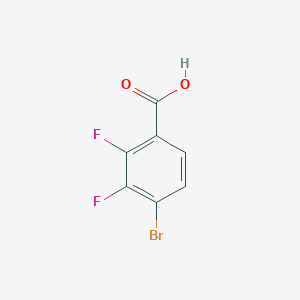

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
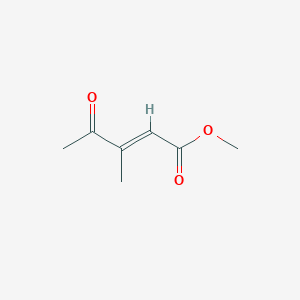
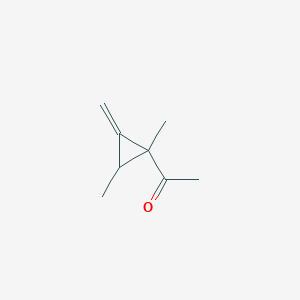
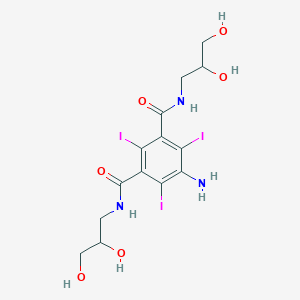
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
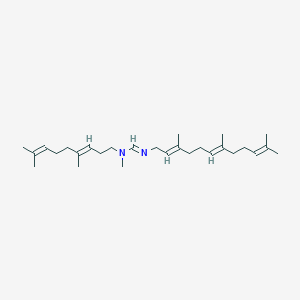
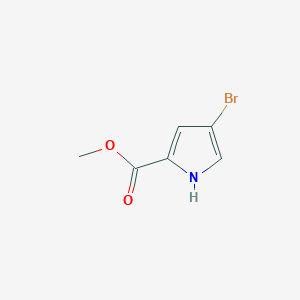
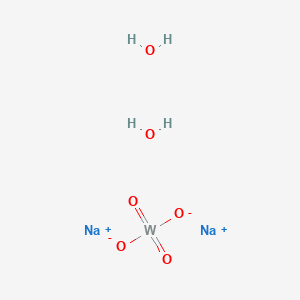
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
